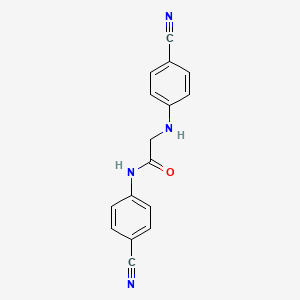
N-(4-cyanophenyl)-2-((4-cyanophenyl)amino)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-cyanophenyl)-2-((4-cyanophenyl)amino)acetamide is a chemical compound with the molecular formula C15H13N3O and a molecular weight of 251.28322 g/mol . This compound is known for its unique structure, which includes two cyanophenyl groups attached to an acetamide moiety. It has various applications in scientific research, particularly in the fields of chemistry and biology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-cyanophenyl)-2-((4-cyanophenyl)amino)acetamide typically involves the reaction of 4-cyanophenylamine with acetic anhydride. The reaction is carried out under controlled conditions, usually at elevated temperatures, to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable .
化学反应分析
Types of Reactions
N-(4-cyanophenyl)-2-((4-cyanophenyl)amino)acetamide undergoes various chemical reactions, including:
Nucleophilic substitution: This compound can participate in nucleophilic substitution reactions, where the cyanophenyl groups can be replaced by other nucleophiles.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate for oxidation reactions.
Reducing agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can produce different oxidation states and reduced forms of the compound .
科学研究应用
N-(4-cyanophenyl)-2-((4-cyanophenyl)amino)acetamide has several scientific research applications, including:
作用机制
The mechanism of action of N-(4-cyanophenyl)-2-((4-cyanophenyl)amino)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use .
相似化合物的比较
Similar Compounds
Some compounds similar to N-(4-cyanophenyl)-2-((4-cyanophenyl)amino)acetamide include:
- N-(4-cyanophenyl)acetamide
- N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide
Uniqueness
This compound is unique due to its dual cyanophenyl groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various research applications, particularly in the synthesis of complex molecules and the study of biological interactions .
生物活性
N-(4-cyanophenyl)-2-((4-cyanophenyl)amino)acetamide is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant data and case studies.
Chemical Structure and Properties
- Molecular Formula : C16H14N4O
- Molecular Weight : 276.29 g/mol
- Structure : The compound features two cyanophenyl groups attached to an acetamide moiety, which enhances its electronic and steric properties, making it suitable for various applications in drug development and materials science.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. These interactions can modulate various biochemical pathways, leading to diverse biological effects:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which can be beneficial in treating diseases characterized by dysregulated enzyme activity.
- Receptor Interaction : It may also act on specific receptors, influencing cellular signaling pathways that are critical for various physiological processes.
Biological Activity
This compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies indicate that the compound has significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, it has shown effective inhibition against strains such as Escherichia coli and Staphylococcus aureus with minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM .
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
| Salmonella typhi | 11.29 - 77.38 |
- Insecticidal Activity : The compound has demonstrated insecticidal properties by targeting the ryanodine receptor in insects, disrupting calcium ion regulation, which is crucial for muscle contraction and other physiological functions.
Case Studies
- Antimicrobial Evaluation : A systematic evaluation of this compound revealed its potent activity against various microbial strains. In vitro studies showed that it effectively inhibited the growth of pathogenic bacteria and fungi, making it a candidate for further development as an antimicrobial agent .
- Pharmacological Studies : Research into the pharmacological applications of this compound highlighted its potential as a therapeutic agent targeting specific diseases through enzyme inhibition and receptor modulation .
- Insecticide Development : The insecticidal properties observed in laboratory settings suggest that this compound could be developed into a new class of insecticides, providing an environmentally friendly alternative to existing chemical pesticides.
属性
分子式 |
C16H12N4O |
|---|---|
分子量 |
276.29 g/mol |
IUPAC 名称 |
2-(4-cyanoanilino)-N-(4-cyanophenyl)acetamide |
InChI |
InChI=1S/C16H12N4O/c17-9-12-1-5-14(6-2-12)19-11-16(21)20-15-7-3-13(10-18)4-8-15/h1-8,19H,11H2,(H,20,21) |
InChI 键 |
NGYKARVKRTWRNZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C#N)NCC(=O)NC2=CC=C(C=C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















